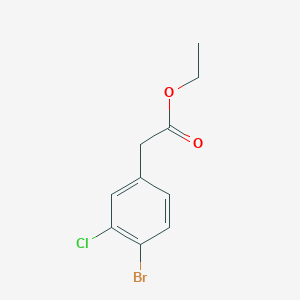
Ethyl 4-bromo-3-chlorophenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Electrochemical Surface Finishing and Energy Storage
Research has explored the use of haloaluminate room-temperature ionic liquids (RTILs) for electrochemical technology applications, including electroplating and energy storage. These compounds, such as AlCl3–1-ethyl-3-methylimidazolium chloride, are highlighted for their utility in modern electrochemical processes due to their ease of handling and advanced properties (Tsuda, Stafford, & Hussey, 2017).
Environmental Impact Assessment
The environmental consequences of chlorophenols, compounds chemically related to the query, have been extensively reviewed. These studies emphasize moderate toxicity to mammalian and aquatic life, with notable persistence and bioaccumulation potential under certain conditions, showcasing the need for careful environmental management of such chemicals (Krijgsheld & Gen, 1986).
Ionic Liquid-Based Technologies
The utilization of ionic liquids, such as 1-ethyl-3-methylimidazolium acetate, for dissolving biopolymers like cellulose and chitin, represents a promising area for industrial applications. These compounds offer novel solutions for chemical processing and recycling, underscoring the importance of understanding their toxicity and environmental impact for sustainable industrial use (Ostadjoo, Berton, Shamshina, & Rogers, 2018).
Chemical Recycling of Polymers
Innovations in chemical recycling, such as the hydrolysis of poly(ethylene terephthalate) (PET) in alkaline or acidic environments, demonstrate the potential of chemical processes in recovering and repurposing materials. These methods aim to conserve raw materials and energy, highlighting the role of chemistry in addressing solid waste issues (Karayannidis & Achilias, 2007).
Organic Electronic Materials
The development of conducting polymers, especially poly(3,4-ethylenedioxythiophene) (PEDOT:PSS), for use in organic electronic devices, is a significant area of research. These materials offer high conductivity and transparency, crucial for charge transport layers or electrical interconnects in devices like solar cells and light-emitting diodes (Shi, Liu, Jiang, & Xu, 2015).
Safety and Hazards
Ethyl 4-bromo-3-chlorophenylacetate is considered hazardous. It has the signal word 'Warning’ . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
ethyl 2-(4-bromo-3-chlorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO2/c1-2-14-10(13)6-7-3-4-8(11)9(12)5-7/h3-5H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWJGYJMJRSSNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-bromo-3-chlorophenylacetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5,5'-Bis(4-phenylphenyl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol](/img/structure/B6591027.png)




![2-(4-Fluorophenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one](/img/structure/B6591066.png)
![2-Fluoro-3-[3-(trifluoromethyl)phenyl]aniline](/img/structure/B6591091.png)
![4'-[(Trifluoromethyl)thio]-1,1'-biphenyl-2-amine](/img/structure/B6591096.png)
![Methyl 4H-thieno[3,2-c]thiochromene-2-carboxylate](/img/structure/B6591101.png)
![6-amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B6591109.png)